2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
This compound belongs to the pyrimido[1,2-a][1,3,5]triazin-6-one family, characterized by a fused heterocyclic core. The structure includes a 2,3-dichlorophenylamino group at position 2, a 4-methylphenyl substituent at position 4, and a methyl group at position 6. Such substitutions are critical for modulating electronic, steric, and pharmacokinetic properties. Structural characterization of similar compounds often employs X-ray crystallography (using SHELX software ) and spectroscopic methods (e.g., NMR, IR, MS) .
Properties
Molecular Formula |
C20H17Cl2N5O |
|---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
2-(2,3-dichloroanilino)-8-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H17Cl2N5O/c1-11-6-8-13(9-7-11)18-25-19(24-15-5-3-4-14(21)17(15)22)26-20-23-12(2)10-16(28)27(18)20/h3-10,18H,1-2H3,(H2,23,24,25,26) |
InChI Key |
UYEHVAZRNYAFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2N=C(NC3=NC(=CC(=O)N23)C)NC4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,3-dichloroaniline with 4-methylbenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as cyanuric chloride, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency . Additionally, the use of high-throughput screening and automated synthesis platforms can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs:
2-[(2,3-Dimethylphenyl)amino]-4-(4-fluorophenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one Substituent Differences:
- R1 (Position 2) : 2,3-Dimethylphenyl (electron-donating methyl groups) vs. 2,3-dichlorophenyl (electron-withdrawing Cl).
- R2 (Position 4) : 4-Fluorophenyl (polar, bioisosteric F) vs. 4-methylphenyl (hydrophobic CH₃).
- Hypothesized Effects :
- The dichlorophenyl group in the target compound may enhance electrophilic interactions (e.g., hydrogen bonding or halogen bonding) compared to dimethylphenyl.
- Fluorine in the analog could improve metabolic stability and membrane permeability relative to methyl.
4-(3-Methoxyphenyl)-8-methyl-2-[(4-methylphenyl)amino]-4,9-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one Substituent Differences:
- R1 (Position 2) : 4-Methylphenyl (hydrophobic) vs. 2,3-dichlorophenyl (polar).
- R2 (Position 4) : 3-Methoxyphenyl (electron-donating OCH₃) vs. 4-methylphenyl.
- Hypothesized Effects :
Data Table: Structural and Functional Comparison
Biological Activity
The compound 2-[(2,3-dichlorophenyl)amino]-8-methyl-4-(4-methylphenyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 414.3 g/mol. The structure features a pyrimidine ring fused with a triazine ring, along with dichlorophenyl and methylphenyl substituents that enhance its chemical reactivity and biological potential.
Antiviral Properties
Research indicates that this compound exhibits significant antiviral activity, particularly against the Hepatitis B Virus (HBV). Its mechanism of action may involve interference with viral replication pathways. The structural similarity to other bioactive compounds suggests that it could inhibit specific viral enzymes or cellular receptors necessary for HBV propagation.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have demonstrated its antiproliferative effects on various cancer cell lines, including breast and colon cancer. The following table summarizes findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HCT116 (Colon) | 12 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung) | 10 | Inhibition of PI3K/Akt signaling pathway |
These results indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways.
Interaction with Biological Targets
The compound's interaction profile includes binding to various biological targets. Notably, it has been shown to interact with proteins involved in cell signaling and proliferation:
- Dihydrofolate Reductase (DHFR) : Although it does not inhibit DHFR directly, structural analogs have demonstrated activity against this target.
- Tyrosine Kinases : The compound may inhibit certain tyrosine kinases involved in cancer progression.
Study 1: Antiviral Efficacy
In a controlled study evaluating the antiviral efficacy against HBV, the compound was administered to infected cell lines. It resulted in a significant reduction in viral load compared to untreated controls. The study concluded that the compound could serve as a lead for developing new antiviral agents.
Study 2: Anticancer Activity
A series of in vitro tests were conducted on various cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner. Flow cytometry analysis revealed increased apoptotic cells when treated with the compound, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
